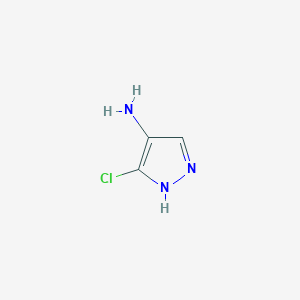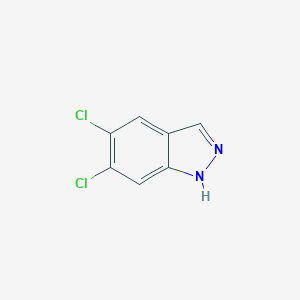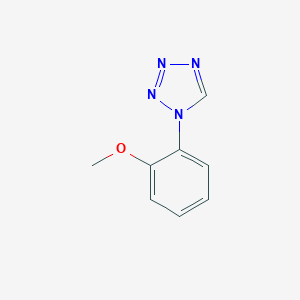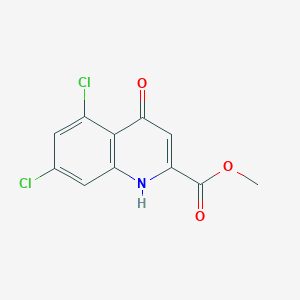
Clobenpropit dihidrobrometo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clobenpropit dihidrobromuro es un compuesto potente que actúa como antagonista del receptor H3 de la histamina (H3R) y como agonista inverso. Su estructura química incluye una sal de dihidrobromuro, obtenida mediante la reacción de clobenpropit con dos equivalentes de ácido bromhídrico .
Aplicaciones Científicas De Investigación
El clobenpropit dihidrobromuro encuentra aplicaciones en múltiples dominios científicos:
Química::- Como antagonista del H3R, contribuye a los estudios relacionados con los receptores de histamina y su modulación.
- Los investigadores exploran sus interacciones con otros receptores, como los receptores de serotonina 5-HT3 y los adrenoceptores α2A/α2C .
- Investigaciones sobre el papel de los receptores de histamina en las vías de señalización celular.
- Posibles efectos sobre la apoptosis (muerte celular) .
- Aunque no se utiliza directamente en la medicina clínica, la comprensión de sus mecanismos informa el desarrollo de fármacos y las terapias basadas en receptores.
- Aplicaciones industriales limitadas debido a su naturaleza orientada a la investigación.
Mecanismo De Acción
El mecanismo del clobenpropit dihidrobromuro implica la unión a los receptores de histamina. Actúa como un agonista inverso en el H3R y estimula parcialmente los receptores H4. Los objetivos moleculares y las vías precisas siguen siendo objeto de investigación en curso.
Análisis Bioquímico
Biochemical Properties
Clobenpropit Dihydrobromide is a selective and competitive antagonist at the histamine H3 receptor . It also acts as a partial agonist at the histamine H4 receptor . This compound has been shown to interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .
Cellular Effects
Clobenpropit Dihydrobromide has been shown to influence cell function by interacting with various cell signaling pathways. For instance, it has been found to inhibit dopamine transport by SH-SY5Y cells . It also increases apoptosis .
Molecular Mechanism
At the molecular level, Clobenpropit Dihydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a subunit-selective noncompetitive antagonist at recombinant NMDA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clobenpropit Dihydrobromide have been observed to change over time. It has been found to be stable and soluble in water to 100 mM . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Clobenpropit Dihydrobromide vary with different dosages in animal models . It has been found to show significant tumor growth inhibition when combined with Gemcitabine .
Metabolic Pathways
Clobenpropit Dihydrobromide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Clobenpropit Dihydrobromide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas:: La preparación sintética del clobenpropit dihidrobromuro implica reacciones químicas específicas. Desafortunadamente, las rutas sintéticas detalladas no están fácilmente disponibles en la literatura. Los investigadores suelen emplear técnicas de síntesis orgánica para obtener este compuesto.
Producción industrial:: La información sobre los métodos de producción industrial a gran escala para el clobenpropit dihidrobromuro es escasa. Se sintetiza principalmente en laboratorios de investigación para investigaciones científicas.
Análisis De Reacciones Químicas
Reactividad:: El clobenpropit dihidrobromuro experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Las condiciones y los reactivos específicos permanecen sin revelar.
Productos principales:: Los productos principales formados durante estas reacciones no están explícitamente documentados. Se necesita más investigación para dilucidar las vías de transformación precisas.
Comparación Con Compuestos Similares
El clobenpropit dihidrobromuro destaca por su doble función como antagonista del H3R y agonista parcial del receptor H4. Los compuestos similares incluyen otros moduladores del receptor de histamina, pero ninguno exhibe esta combinación única.
Propiedades
Número CAS |
145231-35-2 |
|---|---|
Fórmula molecular |
C14H18BrClN4S |
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |
Clave InChI |
BTJYVFMWEOCDLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br |
SMILES canónico |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |
Apariencia |
Assay:≥98%A crystalline solid |
Sinónimos |
clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Clobenpropit dihydrobromide interact with its target and what are the downstream effects?
A1: Clobenpropit dihydrobromide acts as a selective agonist of the histamine H4 receptor (H4R) [, ]. Binding to H4R, primarily expressed on immune cells like mast cells, eosinophils, and T cells, triggers a cascade of intracellular signaling events. This activation can lead to various downstream effects, including chemotaxis of immune cells, cytokine and chemokine production, and modulation of antibody production [].
Q2: What is the role of Clobenpropit dihydrobromide in immunomodulation as observed in the rabbit model?
A2: In a study using a rabbit model, Clobenpropit dihydrobromide demonstrated immunostimulatory activity. Rabbits treated with Clobenpropit dihydrobromide showed increased production of immunoglobulins (Ig), immunoglobulin M (IgM), and immunoglobulin G (IgG) compared to control groups after immunization with sheep red blood cells []. This suggests that H4R agonism by Clobenpropit dihydrobromide can enhance antibody production, highlighting its potential role in modulating immune responses.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)









![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)
